

Physical and chemical properties of Methyl o-toluate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl o-toluate**

Cat. No.: **B1328919**

[Get Quote](#)

An In-depth Technical Guide to **Methyl o-toluate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl o-toluate** (CAS No. 89-71-4). It includes detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Structure

Methyl o-toluate, also known as Methyl 2-methylbenzoate, is an aromatic ester.^{[1][2]} Its structure consists of a benzene ring substituted with a methyl group and a methyl ester group at the ortho position.^[1]

- IUPAC Name: methyl 2-methylbenzoate^[3]
- Molecular Formula: C₉H₁₀O₂^{[1][2]}
- Molecular Weight: 150.17 g/mol ^{[1][3]}
- CAS Number: 89-71-4^{[1][4]}
- Synonyms: Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate^{[1][3][5]}

Physical Properties

At room temperature, **Methyl o-toluate** is a clear, colorless liquid.[1][6] It possesses a characteristic floral odor, sometimes described with notes of ylang, orange flower, and grape.[1]

Table 1: Physical Properties of **Methyl o-toluate**

Property	Value	Source(s)
Melting Point	< -50 °C	[1][5][7]
Boiling Point	207-208 °C	[1][6][7]
Density	1.073 g/mL at 25 °C	[1][6]
Refractive Index (n _{20/D})	1.518 - 1.520	[1][2][7]
Vapor Pressure	12.9 Pa at 23°C; 0.164 mmHg	[1][8]
Flash Point	82 °C	[1][5][7]
Water Solubility	Not miscible or difficult to mix	[1][6]
LogP	3.0 at 25°C	[1]

Chemical Properties and Reactivity

The chemical behavior of **Methyl o-toluate** is dictated by its aromatic ring and ester functional group. It is stable under normal conditions.[4]

- **Ester Hydrolysis:** Under acidic or basic conditions, the ester group can be hydrolyzed to yield o-toluic acid and methanol.[1] This is a common reaction for esters, proceeding via nucleophilic acyl substitution.[9]
- **Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution reactions. The methyl group acts as an ortho/para director, influencing the position of incoming substituents.[1]
- **Reduction:** The ester group can be reduced. The efficiency of reduction has been compared using different heterogeneous systems.[6]

- Incompatibilities: It is incompatible with strong oxidizing agents.[4] Conditions to avoid include open flames, hot surfaces, and sources of ignition.[4]

Spectroscopic Data

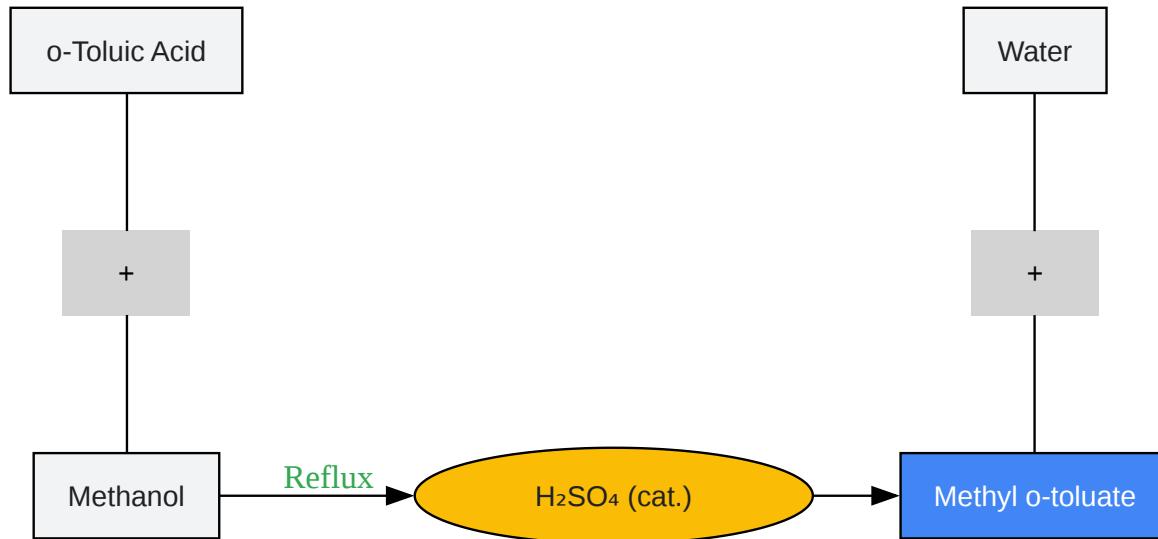
Various spectroscopic techniques are used to identify and characterize **Methyl o-toluate**.

Table 2: Key Spectroscopic Data for **Methyl o-toluate**

Technique	Description
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for the ester carbonyl (C=O) stretching and aromatic C-H stretching.[1][3]
Nuclear Magnetic Resonance (NMR)	¹ H NMR and ¹³ C NMR spectra show distinct signals for the aromatic protons, the ortho-position methyl group, and the methyl ester group.[1][3]
Mass Spectrometry (MS)	The mass spectrum typically displays a molecular ion peak at m/z 150, with fragmentation patterns consistent with an aromatic ester.[1][3]

Experimental Protocols

The following are detailed methodologies for the synthesis and hydrolysis of **Methyl o-toluate**.


Synthesis via Fischer Esterification

The primary industrial route for producing **Methyl o-toluate** is the Fischer esterification of o-toluic acid with methanol, using an acid catalyst.[1][7]

Reaction: o-Toluic Acid + Methanol \rightleftharpoons **Methyl o-toluate** + Water

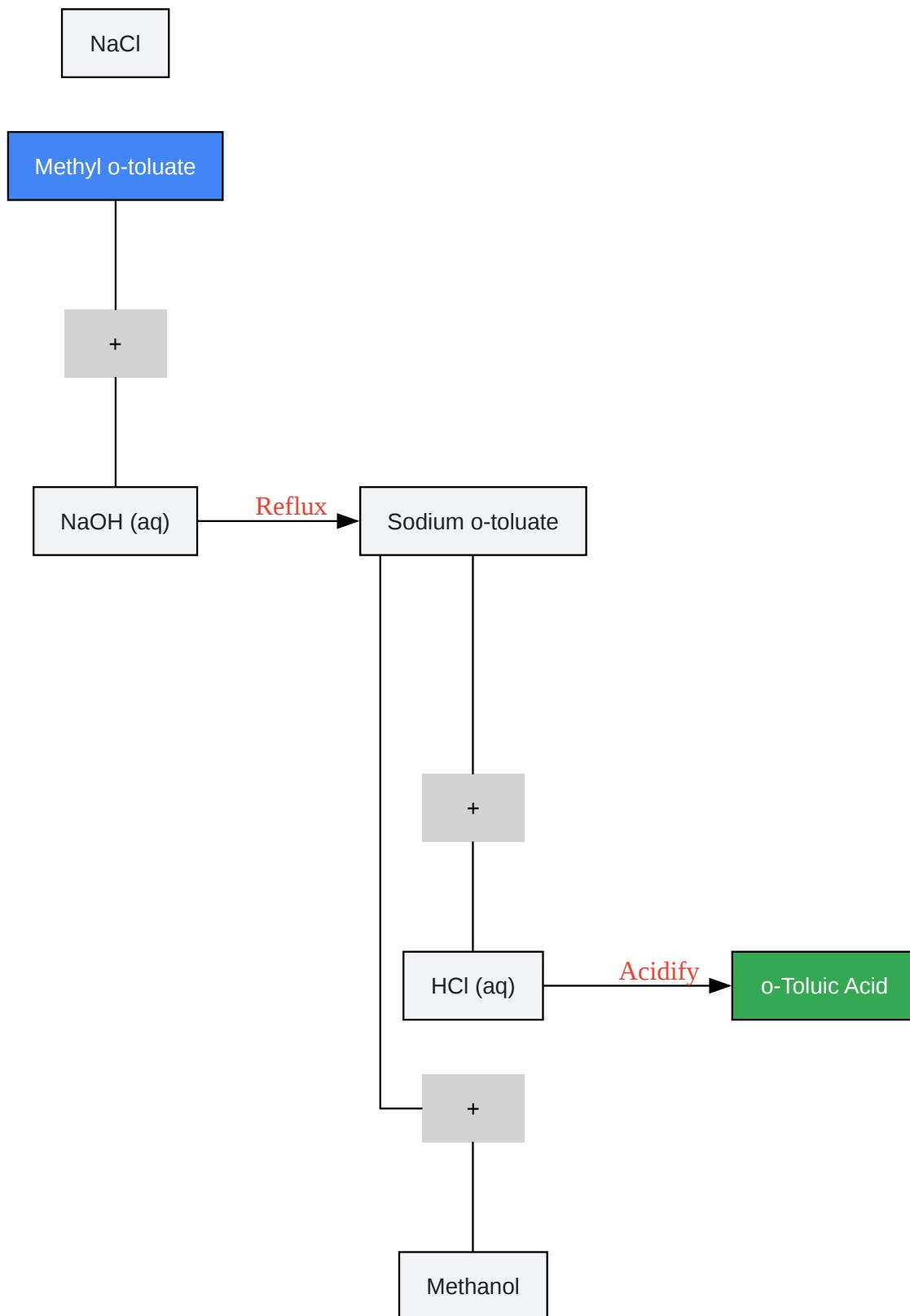
Protocol:

- Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-toluiic acid (1.0 equivalent) and an excess of methanol (e.g., 10-20 equivalents), which serves as both reactant and solvent.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid, to the mixture.[\[10\]](#)
- Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-5 hours.[\[1\]](#) The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane, and a similar volume of water. Shake the funnel to extract the product into the organic layer.
- Washing: Separate the organic layer and wash it sequentially with water and then brine to remove any remaining impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The resulting crude product can be purified by distillation to obtain high-purity **Methyl o-toluate**.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl o-toluate** via Fischer Esterification.

Hydrolysis (Saponification)


This protocol describes the base-catalyzed hydrolysis (saponification) of **Methyl o-toluate** to o-toluic acid.

Reaction: **Methyl o-toluate** + NaOH → Sodium o-toluate + Methanol

Protocol:

- Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve **Methyl o-toluate** (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).[9]
- Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) pellets or solution (2.0-3.0 equivalents).[9][11]
- Reflux: Heat the mixture to reflux and stir for 1-6 hours, monitoring the reaction by TLC until the starting material is consumed.[9][11]

- **Workup - Solvent Removal:** Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[9]
- **Acidification:** Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl).[9] A white precipitate of o-toluic acid should form.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.[9]
- **Washing and Drying:** Wash the collected solid with cold distilled water to remove residual inorganic salts, then dry the product thoroughly.

[Click to download full resolution via product page](#)

Caption: Base-catalyzed hydrolysis (saponification) of **Methyl o-toluate**.

Applications

Methyl o-toluate is a versatile compound with applications in several industries:

- Fragrance and Flavors: Due to its pleasant floral scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[2]
- Chemical Synthesis: It serves as a key intermediate in organic synthesis.[2] A notable application is its use in the preparation of 2-(azidomethyl)benzoic acid, a building block for pharmaceuticals and fine chemicals.[1][6][12]
- Solvent: It can be used as a solvent in the formulation of paints and coatings.[2]

Safety Information

- Hazard Classification: Classified as a combustible liquid.[4] Some sources indicate it can cause skin and eye irritation.[3][8]
- Handling: Standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[13] Handle in a well-ventilated area and keep away from heat and ignition sources.[4]
- Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl o-toluate (89-71-4) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methyl o-toluate | 89-71-4 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Methyl o-toluate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. nbinno.com [nbinno.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl o-toluate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1328919#physical-and-chemical-properties-of-methyl-o-toluate\]](https://www.benchchem.com/product/b1328919#physical-and-chemical-properties-of-methyl-o-toluate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

